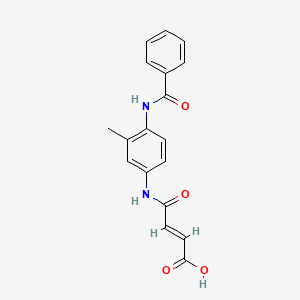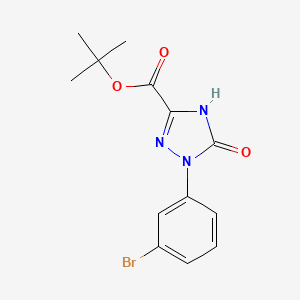
tert-Butyl 1-(3-bromophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert.-Butyl 1-(3-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate: is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a tert-butyl group, a bromophenyl group, and a triazole ring
Méthodes De Préparation
The synthesis of tert.-Butyl 1-(3-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-bromobenzoyl chloride with tert-butyl hydrazine to form an intermediate, which is then cyclized to form the triazole ring. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Analyse Des Réactions Chimiques
tert.-Butyl 1-(3-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions, leading to the formation of different oxidation states of the compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
tert
Medicinal Chemistry: Triazole derivatives, including this compound, have shown promise as potential therapeutic agents due to their ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound can be used as a tool in biological research to study the effects of triazole derivatives on cellular processes and pathways.
Mécanisme D'action
The mechanism of action of tert.-Butyl 1-(3-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets in biological systems. The triazole ring can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The bromophenyl group may enhance the compound’s binding affinity and specificity for its targets .
Comparaison Avec Des Composés Similaires
Similar compounds to tert.-Butyl 1-(3-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate include other triazole derivatives with different substituents on the triazole ring or phenyl group. These compounds may exhibit similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:
- 1-(4-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate
- 1-(3-methylphenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate
- 1-(3-nitrophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate
These compounds highlight the versatility of triazole derivatives and their potential for further development in various applications .
Propriétés
Formule moléculaire |
C13H14BrN3O3 |
|---|---|
Poids moléculaire |
340.17 g/mol |
Nom IUPAC |
tert-butyl 1-(3-bromophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C13H14BrN3O3/c1-13(2,3)20-11(18)10-15-12(19)17(16-10)9-6-4-5-8(14)7-9/h4-7H,1-3H3,(H,15,16,19) |
Clé InChI |
QMXYGGVGEMJSER-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=NN(C(=O)N1)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


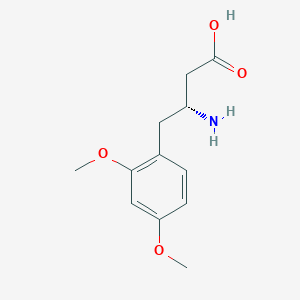
![2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B12995842.png)
![2,7-Dibromospiro[fluorene-9,4'-piperidine]](/img/structure/B12995844.png)
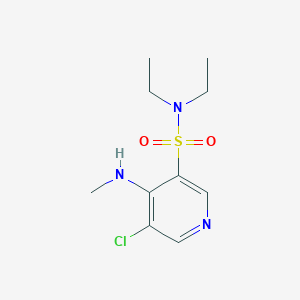
![6-(4-Fluorobenzyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B12995856.png)

![tert-Butyl (R)-1-(4-fluorophenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12995863.png)

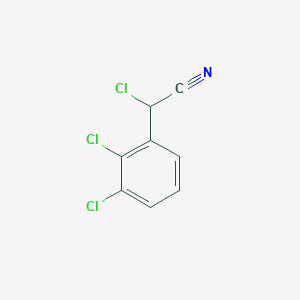

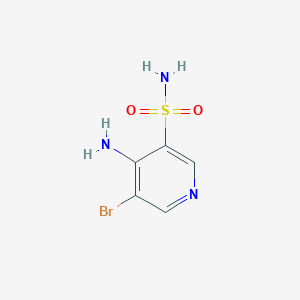
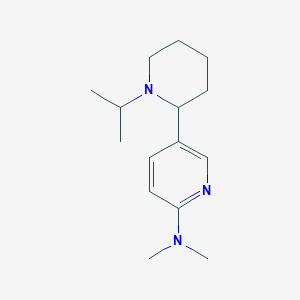
![Ethyl 2-(m-tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate](/img/structure/B12995909.png)
